molecular formula C16H20N4OS B5323605 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide

2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B5323605
M. Wt: 316.4 g/mol
InChI Key: GBPFLBJOMRYLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is known for its unique properties and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and pathways involved in inflammation and disease progression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of various diseases. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide in lab experiments is its unique properties and potential applications in scientific research. However, one of the limitations of using this compound is its limited availability and high cost, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research involving 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide. One potential area of research is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the long-term effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide involves the reaction between 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol and N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide has been studied extensively for its potential applications in scientific research. This compound has been found to have significant anti-inflammatory properties and has been used in various studies related to inflammation. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-4-10-20-13(3)18-19-16(20)22-11-15(21)17-12(2)14-8-6-5-7-9-14/h4-9,12H,1,10-11H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPFLBJOMRYLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC=C)SCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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